molecular formula C21H24N4O3 B12019035 ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510762-26-2

ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12019035
CAS No.: 510762-26-2
M. Wt: 380.4 g/mol
InChI Key: WPKAKBCTJBMFIT-UHFFFAOYSA-N
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Description

Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • N-cyclohexyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique triazatricyclo structure and multiple functional groups, including an imino group and a carboxylate ester. Its molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, which contributes to its diverse chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action involves binding to specific enzymes or receptors, modulating biological pathways that can lead to therapeutic effects. Ongoing studies aim to elucidate these interactions further.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary findings show that it can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These effects are believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

Compound Name Structural Features Biological Activity
Ethyl 6-(furan-2-carbonylimino)-11-methylContains furan moietyModerate antimicrobial
Ethyl 7-cyclohexyl-6-iminoCyclohexyl group presentNotable antimicrobial and anticancer
Ethyl 6-(3-methoxybenzoyl)iminoMethoxybenzoyl groupPotentially different pharmacological properties

This table highlights how structural variations influence the biological activities of related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against eight different pathogens. Results indicated significant inhibition of bacterial growth, positioning it as a promising candidate for further development in antimicrobial therapies .
  • Cytotoxicity in Cancer Cells : In a recent investigation involving various cancer cell lines, ethyl 7-cyclohexyl-6-imino demonstrated IC50 values indicating potent cytotoxicity against MCF-7 and HCT-116 cells. The mechanism involved down-regulation of anti-apoptotic genes (Bcl-2) and up-regulation of pro-apoptotic genes (P53 and Bax), suggesting a dual mechanism of action involving both apoptosis induction and cell cycle modulation .

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of ethyl 7-cyclohexyl-6-imino. Investigations into its interaction with specific molecular targets will provide insights into optimizing its therapeutic potential while minimizing side effects.

Properties

CAS No.

510762-26-2

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H24N4O3/c1-3-28-21(27)15-12-16-19(25(17(15)22)14-9-5-4-6-10-14)23-18-13(2)8-7-11-24(18)20(16)26/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3

InChI Key

WPKAKBCTJBMFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)C4CCCCC4

Origin of Product

United States

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